molecular formula C7H5BrF3N B122272 5-(Bromomethyl)-2-(trifluoromethyl)pyridine CAS No. 108274-33-5

5-(Bromomethyl)-2-(trifluoromethyl)pyridine

Cat. No. B122272
M. Wt: 240.02 g/mol
InChI Key: IRQUWHXXVJARBK-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-(trifluoromethyl)pyridine is a compound of interest due to its potential applications in various fields of chemistry and biology. It is a pyridine derivative with a bromomethyl group at the 5-position and a trifluoromethyl group at the 2-position of the pyridine ring. This compound has been studied for its spectroscopic properties, reactivity, and potential biological activities .

Synthesis Analysis

The synthesis of pyridine derivatives, including those similar to 5-(Bromomethyl)-2-(trifluoromethyl)pyridine, often involves carbon-carbon coupling reactions. These methods are crucial for constructing complex organic molecules . Another approach for synthesizing related compounds is the condensation of diamines with aromatic aldehydes, followed by alkylation reactions . Additionally, a new preparation method for a related compound, 5-methyl-3-(bromomethyl)pyridine hydrobromide, has been reported, which is simple, efficient, and environmentally friendly .

Molecular Structure Analysis

The molecular structure of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine has been investigated using density functional theory (DFT). The optimized geometric structure was obtained using various functionals, and the vibrational frequencies and chemical shift values were calculated, providing insight into the molecular conformation and stability .

Chemical Reactions Analysis

The reactivity of pyridine derivatives is an area of significant interest. Electrophilic substitution reactions, such as nitration and bromination, have been studied in related pyridine compounds . The reactivity patterns observed are consistent with theoretical predictions, which can help understand the behavior of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine have been characterized using spectroscopic techniques such as FT-IR and NMR. The non-linear optical (NLO) properties of the compound were determined, and the HOMO-LUMO energies were examined using time-dependent DFT (TD-DFT) methods . The antimicrobial activities of the compound were also tested, indicating potential biological relevance .

Scientific Research Applications

  • Spectroscopic and Optical Studies :

    • 5-Bromo-2-(trifluoromethyl)pyridine has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was employed for its geometric structure optimization, revealing vibrational frequencies and chemical shifts. This compound also exhibits non-linear optical (NLO) properties, with the HOMO-LUMO energies examined by Time-Dependent DFT (TD-DFT) methods. Furthermore, its interaction with pBR322 plasmid DNA and antimicrobial activities have been explored, showcasing its multifaceted utility in scientific research (Vural & Kara, 2017).
  • Synthesis and Intermediate Applications :

    • The chemical serves as a key intermediate in the synthesis of various compounds. For example, a new preparation method reported for 5-methyl-3-(bromomethyl)pyridine hydrobromide, derived from 5-methylnicotinic acid, highlights its role in efficient, environmentally friendly synthesis processes (Guo, Lu, & Wang, 2015).
  • Polyelectrolytes and Polymer Chemistry :

    • It is utilized in the synthesis of hyperbranched polyelectrolytes. The polymerization of monomers derived from this compound has been analyzed through NMR, offering insights into reaction kinetics and structure-properties relationships in polymer science (Monmoton et al., 2008).
  • Crystal Structure Analysis :

    • Studies on the crystal structure of related compounds, such as 5-(trifluoromethyl)picolinic acid monohydrate, reveal intricate hydrogen-bonding networks. This kind of research is crucial in understanding molecular interactions and designing materials with specific properties (Ye & Tanski, 2020).
  • Pharmaceutical and Biomedical Research :

    • While specific studies on 5-(Bromomethyl)-2-(trifluoromethyl)pyridine in this domain were not found, related pyridine compounds have been investigated for their potential in pharmaceutical applications, such as antithyroid drugs and anticancer activities. These studies highlight the broad potential of pyridine derivatives in medicinal chemistry (Chernov'yants et al., 2011).

Safety And Hazards

The safety information for 5-(Bromomethyl)-2-(trifluoromethyl)pyridine indicates that it is dangerous . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Future Directions

The future directions for the research and application of 5-(Bromomethyl)-2-(trifluoromethyl)pyridine and its derivatives are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

5-(bromomethyl)-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c8-3-5-1-2-6(12-4-5)7(9,10)11/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQUWHXXVJARBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559932
Record name 5-(Bromomethyl)-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-2-(trifluoromethyl)pyridine

CAS RN

108274-33-5
Record name 5-(Bromomethyl)-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Bromomethyl)-2-(trifluoromethyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Methyl-2-trifluoromethylpyridine (see J. Org. Chem., vol. 29, pages 569-571) (8.1 g) was dissolved in 50 ml of carbon tetrachloride, and N-bromosuccinimide (8.9 g) and a catalytic amount of benzoyl peroxide were added. The mixture was refluxed for 7 hours with stirring. The reaction mixture was cooled, and insoluble materials were collected by filtration. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography to give 2-trifluoromethyl-5-pyridylmethyl bromide (also known as 5-bromomethyl-2-trifluoromethylpyridine) (7.3 g).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Abdiaj, S Cañellas, A Dieguez… - Journal of Medicinal …, 2022 - ACS Publications
Herein, we report an end-to-end process including synthesis, work-up, purification, and post-purification with minimal human intervention using Negishi coupling as a key transformation …
Number of citations: 7 pubs.acs.org
M Fan, W Lu, J Che, NP Kwiatkowski, Y Gao, HS Seo… - Elife, 2022 - elifesciences.org
The transcription factor TEAD, together with its coactivator YAP/TAZ, is a key transcriptional modulator of the Hippo pathway. Activation of TEAD transcription by YAP has been …
Number of citations: 14 elifesciences.org
M Zore, S Gilbert-Girard, I Reigada, JZ Patel… - ACS …, 2021 - ACS Publications
We recently identified fingolimod as a potent antibiofilm compound by screening FDA-approved drugs. To study if the antibacterial activity of fingolimod could be further improved and to …
Number of citations: 5 pubs.acs.org

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